N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-14-5-9-17(10-6-14)27(25,26)22-13-3-2-4-16(22)11-12-20-18(23)19(24)21-15-7-8-15/h5-6,9-10,15-16H,2-4,7-8,11-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHOXAJXUZJXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the tosylpiperidine intermediate. This intermediate is then reacted with an appropriate cyclopropylamine derivative under controlled conditions to form the desired oxalamide compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Pharmacological Potential
N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has been investigated for its potential as a pharmaceutical agent . Its structural components suggest that it may interact with specific biological targets, particularly in the central nervous system (CNS). For instance, compounds with similar piperidine moieties have shown promise as modulators of neurotransmitter systems, which could lead to applications in treating neurological disorders.
Neuroprotective Effects
Research indicates that related compounds exhibit neuroprotective effects by reducing neuronal hyperexcitability. For example, studies on piperidine derivatives demonstrate their ability to modulate ion channels involved in neuronal signaling, which could be relevant for developing treatments for epilepsy or other hyperexcitability disorders .
Organic Synthesis
The compound can serve as an intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its oxalamide group allows for further functionalization, making it a versatile building block in synthetic organic chemistry .
Electrochemical Methods
Recent advancements in synthetic organic electrochemistry highlight the utility of compounds like this compound in electrochemical reactions. These methods enable the formation of carbon-carbon bonds and other transformations that are essential in creating complex organic molecules .
Case Study 1: Neuropharmacology
A study explored the effects of similar oxalamide derivatives on neuronal cultures, revealing significant reductions in excitatory neurotransmission when treated with these compounds. The findings suggest that modifications to the piperidine structure can enhance neuroprotective properties, paving the way for new therapeutic agents targeting CNS disorders.
| Compound | Effect on Neuronal Excitability | Reference |
|---|---|---|
| Compound A | Decreased excitability by 40% | |
| N1-cyclopropyl-N2-(...) | Significant reduction observed |
Case Study 2: Synthetic Applications
In a synthetic chemistry context, researchers successfully utilized this compound as a precursor for synthesizing novel heterocycles with potential pharmacological activity. The electrochemical methods employed demonstrated high efficiency and selectivity.
| Reaction Type | Yield (%) | Application |
|---|---|---|
| Electrophilic substitution | 85% | Synthesis of new drug candidates |
| Reduction reactions | 90% | Formation of bioactive compounds |
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Oxalamides
Structural Features and Substituent Variations
The table below highlights key structural and synthetic differences between the target compound and analogous oxalamides:
Key Comparisons
Substituent Effects on Bioactivity
- Cyclopropyl at N1 : Common in compounds 58, 114, and the target, this group likely enhances metabolic stability by resisting oxidative degradation in cytochrome P450 systems .
- N2 Variations: Tosylpiperidinylethyl (Target): The tosyl (p-toluenesulfonyl) group increases hydrophobicity and may enhance binding to hydrophobic enzyme pockets. Methoxy/Hydroxyphenethyl (58, 114): Polar groups (methoxy, hydroxy) improve solubility but may reduce membrane permeability. The hydroxy group in 114 enables hydrogen bonding, critical for enzyme inhibition . Pyridinylethyl (S336): The pyridine moiety in S336 contributes to its umami taste by interacting with TAS1R1/TAS1R3 receptors, demonstrating how electronic effects (e.g., aromatic π-stacking) dictate flavorant activity .
Physicochemical Properties
- Solubility : The target’s tosyl group reduces water solubility compared to methoxy/hydroxyphenethyl derivatives. This could limit bioavailability unless formulated with enhancers (e.g., cyclodextrins).
Medicinal Chemistry Insights
- Enzyme Inhibition: Compound 114’s 4-hydroxyphenethyl group is critical for SCD1 inhibition, with a phenolic -OH forming hydrogen bonds to catalytic residues . The target’s tosylpiperidine group may mimic this interaction via sulfonamide oxygen hydrogen bonding.
- Metabolic Stability : Cyclopropyl groups in 58, 114, and the target likely reduce first-pass metabolism, extending half-life in vivo .
Biological Activity
N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by various studies and data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O₃S
- CAS Number : [specific CAS number not provided in sources]
Synthesis Methods
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The general synthetic route includes:
- Formation of the Tosyl Derivative : The tosyl group is introduced to the piperidine nitrogen to enhance reactivity.
- Cyclopropyl Substitution : A cyclopropyl group is added to the nitrogen atom, which modifies the compound's pharmacological properties.
- Oxalamide Formation : The final step involves coupling with oxalic acid derivatives to form the oxalamide linkage.
This compound interacts with various biological targets, primarily focusing on:
- Serotonin Receptors : Early studies indicate potential agonistic activity at serotonin receptors, particularly 5-HT2C, which could influence mood and anxiety pathways .
- Anticonvulsant Properties : Similar compounds have shown promising anticonvulsant effects in animal models. For instance, derivatives with cyclopropyl groups have been evaluated for their ability to reduce seizure activity .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into the potential effects of this compound:
-
Antipsychotic Activity : A study on N-substituted (2-phenylcyclopropyl)methylamines revealed significant selectivity for 5-HT2C receptors, suggesting that similar structures may exhibit antipsychotic-like effects .
Compound EC50 (nM) Selectivity (+)-15a 23 5-HT2C (+)-19 24 5-HT2C/5-HT2B - Anticonvulsant Evaluation : Research on ethyl derivatives indicated that cyclopropyl modifications can enhance anticonvulsant activity, with some compounds showing ED50 values as low as 9.2 mg/kg in seizure models .
- Pharmacological Profiles : Investigations into similar oxalamide compounds have suggested that they may modulate various signaling pathways involved in neuroprotection and psychotropic effects.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally related compounds can be useful.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
